molecular formula C17H16FNO3 B11237663 N-(5-fluoro-2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(5-fluoro-2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11237663
M. Wt: 301.31 g/mol
InChI Key: LZVYSQJNTVUKIV-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic organic compound that belongs to the class of benzodioxepines This compound is characterized by the presence of a fluorinated phenyl group, a benzodioxepine ring, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-fluoro-2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its benzodioxepine ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C17H16FNO3

Molecular Weight

301.31 g/mol

IUPAC Name

N-(5-fluoro-2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C17H16FNO3/c1-11-3-5-13(18)10-14(11)19-17(20)12-4-6-15-16(9-12)22-8-2-7-21-15/h3-6,9-10H,2,7-8H2,1H3,(H,19,20)

InChI Key

LZVYSQJNTVUKIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=CC3=C(C=C2)OCCCO3

Origin of Product

United States

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